Cas no 1361233-80-8 (methyl 2-(methylamino)oxyacetate)

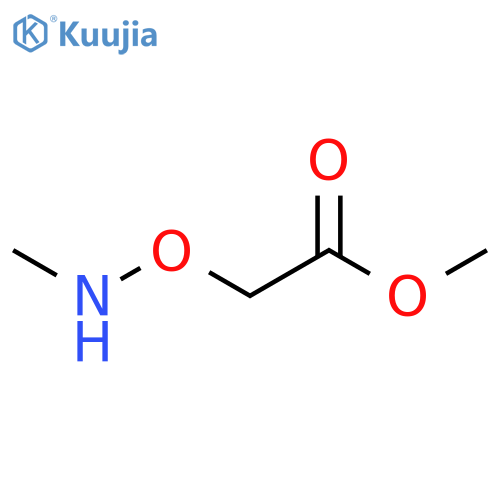

1361233-80-8 structure

商品名:methyl 2-(methylamino)oxyacetate

CAS番号:1361233-80-8

MF:C4H9NO3

メガワット:119.119161367416

MDL:MFCD31608420

CID:5150075

PubChem ID:87955923

methyl 2-(methylamino)oxyacetate 化学的及び物理的性質

名前と識別子

-

- Acetic acid, 2-[(methylamino)oxy]-, methyl ester

- methyl 2-(methylamino)oxyacetate

-

- MDL: MFCD31608420

- インチ: 1S/C4H9NO3/c1-5-8-3-4(6)7-2/h5H,3H2,1-2H3

- InChIKey: YIUYCPXAMXHMLL-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)CONC

methyl 2-(methylamino)oxyacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-246841-0.1g |

methyl 2-[(methylamino)oxy]acetate |

1361233-80-8 | 95% | 0.1g |

$653.0 | 2024-06-19 | |

| Enamine | EN300-246841-0.5g |

methyl 2-[(methylamino)oxy]acetate |

1361233-80-8 | 95% | 0.5g |

$713.0 | 2024-06-19 | |

| Enamine | EN300-246841-10g |

methyl 2-[(methylamino)oxy]acetate |

1361233-80-8 | 10g |

$3191.0 | 2023-09-15 | ||

| Enamine | EN300-246841-5.0g |

methyl 2-[(methylamino)oxy]acetate |

1361233-80-8 | 95% | 5.0g |

$2152.0 | 2024-06-19 | |

| Enamine | EN300-246841-10.0g |

methyl 2-[(methylamino)oxy]acetate |

1361233-80-8 | 95% | 10.0g |

$3191.0 | 2024-06-19 | |

| Enamine | EN300-246841-5g |

methyl 2-[(methylamino)oxy]acetate |

1361233-80-8 | 5g |

$2152.0 | 2023-09-15 | ||

| Enamine | EN300-246841-1g |

methyl 2-[(methylamino)oxy]acetate |

1361233-80-8 | 1g |

$743.0 | 2023-09-15 | ||

| Enamine | EN300-246841-0.25g |

methyl 2-[(methylamino)oxy]acetate |

1361233-80-8 | 95% | 0.25g |

$683.0 | 2024-06-19 | |

| Enamine | EN300-246841-0.05g |

methyl 2-[(methylamino)oxy]acetate |

1361233-80-8 | 95% | 0.05g |

$624.0 | 2024-06-19 | |

| Enamine | EN300-246841-2.5g |

methyl 2-[(methylamino)oxy]acetate |

1361233-80-8 | 95% | 2.5g |

$1454.0 | 2024-06-19 |

methyl 2-(methylamino)oxyacetate 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

1361233-80-8 (methyl 2-(methylamino)oxyacetate) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量